6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazolo[3,4-b]pyridine core, and an azabicyclo[3.2.1]octane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl and phenyl groups, and the attachment of the azabicyclo[3.2.1]octane moiety. The synthetic routes often require specific reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane moiety may play a crucial role in binding to these targets, while the pyrazolo[3,4-b]pyridine core can modulate the activity of the compound. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and molecules with azabicyclo[3.2.1]octane moieties. Compared to these compounds, 6-CYCLOPROPYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Some similar compounds include:
- Pyrazolo[3,4-b]pyridine derivatives with different substituents.
- Azabicyclo[3.2.1]octane derivatives with varying functional groups.
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H29N5O/c1-15-23-21(25(31)26-17-12-19-10-11-20(13-17)29(19)2)14-22(16-8-9-16)27-24(23)30(28-15)18-6-4-3-5-7-18/h3-7,14,16-17,19-20H,8-13H2,1-2H3,(H,26,31) |
InChI Key |
OCLJFPDDQUMQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC5CCC(C4)N5C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.